molecular formula C8H4N6O3S B11481576 4-nitro-7-(4H-1,2,4-triazol-3-ylsulfanyl)-2,1,3-benzoxadiazole

4-nitro-7-(4H-1,2,4-triazol-3-ylsulfanyl)-2,1,3-benzoxadiazole

Cat. No.: B11481576
M. Wt: 264.22 g/mol
InChI Key: FXSGOVDQWYLBQC-UHFFFAOYSA-N
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Description

4-nitro-7-(4H-1,2,4-triazol-3-ylsulfanyl)-2,1,3-benzoxadiazole is a synthetic organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-7-(4H-1,2,4-triazol-3-ylsulfanyl)-2,1,3-benzoxadiazole typically involves the following steps:

    Formation of the Benzoxadiazole Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.

    Attachment of the Triazolylsulfanyl Group: This step may involve the reaction of the benzoxadiazole core with a triazole derivative under suitable conditions.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Specific details would require consultation with industrial chemistry resources.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the nitro or sulfanyl groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: Various substitution reactions can occur, particularly on the benzoxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigated for antimicrobial, antifungal, and anticancer properties.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals due to its biological activities.

Industry

    Material Science: Applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-nitro-7-(4H-1,2,4-triazol-3-ylsulfanyl)-2,1,3-benzoxadiazole would depend on its specific biological target. Generally, it may interact with enzymes or receptors, affecting cellular pathways and leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar core structures but different substituents.

    Triazole Derivatives: Compounds containing the triazole ring with various functional groups.

Uniqueness

The unique combination of the benzoxadiazole core with the triazolylsulfanyl and nitro groups may confer specific properties and activities not observed in other similar compounds.

Properties

Molecular Formula

C8H4N6O3S

Molecular Weight

264.22 g/mol

IUPAC Name

7-nitro-4-(1H-1,2,4-triazol-5-ylsulfanyl)-2,1,3-benzoxadiazole

InChI

InChI=1S/C8H4N6O3S/c15-14(16)4-1-2-5(7-6(4)12-17-13-7)18-8-9-3-10-11-8/h1-3H,(H,9,10,11)

InChI Key

FXSGOVDQWYLBQC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)SC3=NC=NN3)[N+](=O)[O-]

Origin of Product

United States

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